molecular formula C13H22O3 B13994645 Cyclopentyl (1-hydroxycyclohexyl)acetate CAS No. 6946-64-1

Cyclopentyl (1-hydroxycyclohexyl)acetate

Cat. No.: B13994645
CAS No.: 6946-64-1
M. Wt: 226.31 g/mol
InChI Key: RABXJVNSGMBEBF-UHFFFAOYSA-N
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Description

Cyclopentyl (1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C13H22O3 It is a member of the ester family, characterized by the presence of a cyclopentyl group attached to a 1-hydroxycyclohexyl moiety via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl (1-hydroxycyclohexyl)acetate can be synthesized through a multi-step process involving the esterification of cyclopentanol with acetic acid, followed by the transesterification with methanol. The optimal conditions for the esterification reaction include a temperature range of 333.15 to 353.15 K and a molar ratio of acetic acid to cyclopentanol of 2:1 to 3:1 . For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate of 3:1 to 4:1 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and transesterification processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (1-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming cyclopentyl (1-oxocyclohexyl)acetate.

    Reduction: Reduction reactions can convert the ester group into an alcohol, yielding cyclopentyl (1-hydroxycyclohexyl)methanol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include cyclopentyl (1-oxocyclohexyl)acetate, cyclopentyl (1-hydroxycyclohexyl)methanol, and various substituted derivatives depending on the specific nucleophile used.

Scientific Research Applications

Cyclopentyl (1-hydroxycyclohexyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl (1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Cyclopentyl (1-hydroxycyclohexyl)acetate can be compared with other similar compounds, such as:

    Cyclopentyl acetate: Lacks the hydroxyl group on the cyclohexyl ring, resulting in different reactivity and applications.

    Cyclohexyl acetate: Contains a cyclohexyl group instead of a cyclopentyl group, leading to variations in physical and chemical properties.

    Cyclopentyl (1-hydroxycyclohexyl)propionate:

These comparisons highlight the unique features of this compound, such as its specific functional groups and structural configuration, which contribute to its distinct chemical behavior and applications.

Properties

CAS No.

6946-64-1

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

cyclopentyl 2-(1-hydroxycyclohexyl)acetate

InChI

InChI=1S/C13H22O3/c14-12(16-11-6-2-3-7-11)10-13(15)8-4-1-5-9-13/h11,15H,1-10H2

InChI Key

RABXJVNSGMBEBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)OC2CCCC2)O

Origin of Product

United States

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